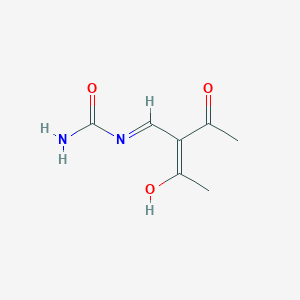
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
描述
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, also known as AOBU, is a synthetic compound that has been extensively studied in recent years. It is a derivative of urea and has been used in a variety of scientific applications, including drug discovery, biochemistry, and molecular biology. AOBU has many unique properties, such as its ability to form stable complexes with nucleic acids and proteins, that make it an attractive target for research.
科学研究应用
Urease Inhibitors as Potential Drugs for Infections
Urease, an enzyme catalyzing the hydrolysis of urea, is involved in serious infections in the gastric and urinary tracts caused by specific bacteria. Urease inhibitors, such as urea derivatives, are extensively studied for their potential in treating these infections. Hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds are major classes of urease inhibitors. Acetohydroxamic acid is the only clinically used compound for urinary tract infections, but its severe side effects necessitate the exploration of other urease inhibitors. Some herbal extracts, recognized through Japanese patents, are also considered as sources of polyphenolic urease inhibitors and are seen as complementary or alternative therapy (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in Urea Biosensors
Urea, being a by-product of cellular metabolism, is crucial for detecting various critical diseases like indigestion, acidity, ulcers, cancer, and more. The development of urea biosensors, utilizing enzyme urease (Urs) as a bioreceptor element, has seen significant advancements. Materials like nanoparticles (ZnO, NiO, Fe3O4, etc.), conducting polymers, and carbon materials (CNTs, graphene, etc.) have been employed in these biosensors to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).
Urea in Drug Design
Role of Urea in Drug Design
The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, influencing drug-target interactions. Urea derivatives show a wide range of bioactivities and have been incorporated in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. This review provides insights into the significance of urea in drug design, emphasizing various urea derivatives as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Potential of Urea as a Hydrogen Carrier for Fuel Cells
Urea has been recognized for its potential as a hydrogen carrier, particularly for fuel cell power. With its attributes of being cheap, widely available, non-toxic, stable, and easy to transport and store, urea presents a viable option for sustainable hydrogen supply. The feasibility of utilizing urea as a hydrogen carrier, either directly or as a source of ammonia, has been extensively reviewed, pointing towards a promising direction for future sustainable energy supply (Rollinson et al., 2011).
属性
IUPAC Name |
(E)-[(E)-2-acetyl-3-hydroxybut-2-enylidene]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4+,9-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNQXBDOAVQKKA-UXAHVKOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC(=O)N)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=N/C(=O)N)\C(=O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290103 | |
| Record name | 1-(2-acetyl-3-oxobut-1-en-1-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea | |
CAS RN |
6971-56-8 | |
| Record name | NSC 66566 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-acetyl-3-oxobut-1-en-1-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



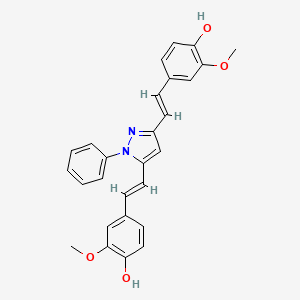
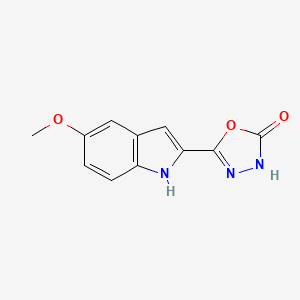
![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)
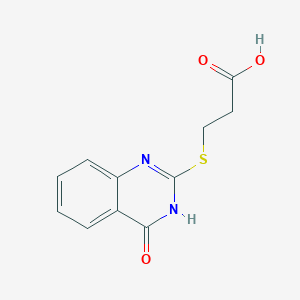
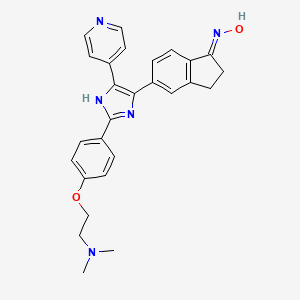
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
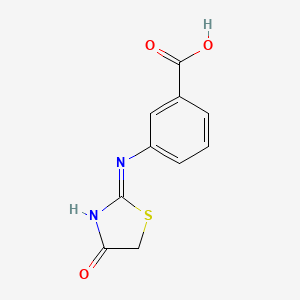
![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
![ethyl (Z)-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B1417424.png)
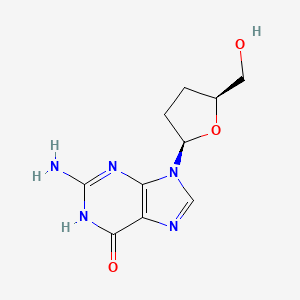
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)